Journal Name:Indian Journal of Chemical Technology
Journal ISSN:0971-457X
IF:0.76
Journal Website:http://www.niscair.res.in/ScienceCommunication/ResearchJournals/rejour/ijct/ijct0.asp
Year of Origin:0
Publisher:National Institute of Science Communication and Information Resources (NISCAIR)
Number of Articles Per Year:54
Publishing Cycle:Bimonthly
OA or Not:Yes
On the identity of the phase behavior in the simplest model of a binary gas mixture for square, honeycomb, and one-dimensional lattices
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.cplett.2023.140665
A complete analysis of the phase diagram of the adsorption lattice gas model of a binary gas mixture on one-dimensional and honeycomb lattices in the ground state with nearest neighbor interactions between particles was carried out. We found that in the parameter space of the lateral interactions for one-dimensional and honeycomb lattices, their division into regions with different topologies of phase diagrams is the same as for a square lattice.
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Structures and catalytic properties of Cu(II) complex with chelating fluorinated ligands
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-08 , DOI: 10.1016/j.cplett.2023.140640
Structure of Cu(II) complex with chelating fluorinated ligands were studied at 298 K and 90 K using CW X-band electron paramagnetic resonance (EPR) spectroscopy and density functional theory (DFT). Spin-Hamiltonian and structural parameters have been determined and the latter were compared with the X-ray data showing good similarity. A phase transition occurred at 360 K in solid crystalline sample was observed by EPR and discussed. Qualitative kinetic analysis of the catalytic behavior of Cu(II) complex upon H2O2 decomposition in acetonitrile-aqueous solutions at 313 K was studied using EPR and UV–visible spectroscopy.
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The performance and mechanism for photocatalytic degradation of methylene blue catalyzed by ultrathin NiAl-layered double hydroxides
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.cplett.2023.140718
Ultrathin materials are widely used in various photocatalytic reactions due to their large specific surface area, multi-surface active sites, easy carrier separation and transport. In this work, ultrathin NiAl-layered double hydroxides (U-LDHs) nanosheets were prepared by a urea-assisted strategy for photocatalytic degradation of methylene blue. Atomic force microscopy (AFM) measurements show that the thickness of U-LDHs nanosheet is generally between 3 and 8 nm, with a wide pore size distribution and a high specific surface area (109 m2/g). U-LDHs nanosheets can remove 92.42% of methylene blue after 90 min light irradiation, which is nearly 40% higher than that of bulk NiAl-LDHs (B-LDHs). In addition, combined with photoelectric performance characterization and density functional theory calculation, it is confirmed that the U-LDHs nanosheets are much better to the separation and transfer of photogenerated carriers compared with the bulk LDHs. Besides, U-LDHs is conducive to adsorb oxygen to generate superoxide radicals, promoting the progress of photocatalytic reactions and significantly improving photodegradation performance.
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Structure of absorbed water in cis-1,4-polyisoprene rubber and its effect on properties of polymers
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.cplett.2023.140694
To investigate the structures of absorbed water in cis-1,4-polyisoprene rubber (IPR) and their effects on the properties of IPR, differential scanning calorimetric (DSC) measurements were performed with heating from 200 K to 298 K. The result shows that the melting point of water and glass transition point of IPR depend on water content. The shift of the melting point indicates that the water exists as nanometer-sized droplets in IPR. The glass transition point of IPR changes with the specific surface area of the water droplets. It is concluded that absorbed water in hydrophobic rubbers affects thermal properties of the rubbers.
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Y2O3/SmS compounds with a core–shell nanostructure: Synthesis features and real structure
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.cplett.2023.140636
The Y2O3@SmS composite with a core–shell nanostructure was synthesized using the polyol sol–gel method. For the first time the oxide powder Y2O3@Sm2O3 precursor was obtained from Y2O3 and Sm(acac)3 solutions in diatomic alcohol ethylene glycol C2H4(OH)2 by the precipitation of urea (NH2)2CO. Next, the precursor was heated to 633 K in the sulfidation atmosphere and annealed at 1423 K to obtain the final Y2O3@SmS composite. It was found that Y2O3@SmS compound contains a small amount of Sm2S3 impurity phase due to the diffusion process of the sulfur atoms of SmS2 phase to the sample surface, followed by a transition of SmS2 to Sm2S3 phase. The short-range order was analyzed using both Raman and XPS spectroscopy. The obtained data showed that Y2O3@SmS composite has a core–shell structure. Y2O3 phase was considered as a core, and the SmS phase – as the shell. Using the SEM and HRTEM data it was found that synthesized sample contained a significant amount of the core–shell nanoparticles with the average size of ∼ 200 nm. The Seebeck coefficient was of –40 µV/K at 430 K. The obtained value was two times greater compared to SmS@Y2O2S and Y2O2S@SmS core–shell compounds studied previously.
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High-pressure polymorphism in amoxicillin
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.cplett.2023.140743
This work is devoted to the pressure-induced structural transformations of amoxicillin by Raman and infrared spectroscopy at pressures up to 10 GPa. The Raman and infrared results indicate that amoxicillin underwent two phase transitions upon compression, specifically phase α → β and β → γ phase transitions at 2.71 GPa and 7.45 GPa. The significant changes of hydrogen bonding are indicated by the softened Raman modes, suggesting that the α → β phase transition may be a molecular layering reorganization process. The retrieved Raman and FT-IR spectra demonstrate that pressure-induced phase transitions are reversible upon decompression from 10 GPa to ambient pressure.
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Mechanical and tribological properties related on the texture of TiN films regulated via HiPIMS
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.cplett.2023.140738
Since H/E represents elastic strain to failure and H3//E2 represents the resist to plastic deformation, both ratios assure the tribology properties. In this study, at very first time, hardness variation does not agree the Hall-Patch effect and wear rate of the TiN film shows the opposite change with hardness, i.e., tribological properties related to the texture of TiN films, beyond H/E or H3/E2. Base on the XRD and HRTEM results, we proposed a new decipher that texture dominate the hardness and wear properties, i.e., hardness, roughness, wear rate of the TiN film and wear volume of GCr15 ball to some extent that are increase with increasing of texture coefficient at (1 1 1) and decreasing of texture coefficient at (2 0 0). Further, the tribo-chemical reaction on the friction pair produces a graphite-like tribo-layer with anti-friction effect.
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Designing of surface chemical enhanced Raman AgCu and AuCu clusters: Density functional theory
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.cplett.2023.140739
Designing of surface-enhanced Raman material with low cost and high enhancement ability become an important research direction in the field of surface-enhanced Raman scattering. In this paper, the density functional theory calculations were utilized to investigated the Raman performances of stabled CuAg and CuAu clusters for 4-NBT probe molecule. Some suitable alloying designs in atomic level were found to reduce cost and enhance Raman signal of noble nanoparticles, such as, a small quantity introduction of Cu element into the tip of Ag nanoparticle surface and the core–shell structure. The designed Cu2Ag2, Cu1Ag12, Cu1Au12, Cu3Ag10, Cu3Au10, Cu14Ag9, Cu4Au9, Cu9Au4 and Cu10Au3 clusters exhibited enhanced Raman diffraction peak intensity beyond 11.0% compared to the 4-NBT molecule on the Ag4, Ag13 and Au13 clusters. This strategy could be applied to designing noble metal based surface-enhanced Raman materials with low cost and high enhancement ability by adjusting the atom site in atomic level
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The Density Functional Theory Study on the Migration of NOx to the Pt in Proximity of Ba on γ-Al2O3(100)
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-17 , DOI: 10.1016/j.cplett.2023.140673
Based on density functional theory (DFT) calculations, NOx tends to migrate from Ba to Pt sites within the Lean NOx trap (LNT), rather than reacting at Pt sites before migrating to Ba sites for storage as traditionally believed. Compared with NO and N2O, NO2 has the highest migration energy barrier, and there is a good linear relationship between the adsorption energy of NOx and its migration energy barrier. Finally, the essential cause of the above phenomenon is revealed. This study contributes to the exchange of NOx between noble metal catalytic sites and alkaline earth metal storage sites within the LNT.
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Matrix-decomposed two-electron integrals in the infinite-order two-component Hamiltonian
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.cplett.2023.140714
The Cholesky decomposition (CD) and lower–upper decomposition (LUD) of two-electron integral (TEI) matrices were applied to a spin-free infinite-order two-component (IOTC) relativistic Hamiltonian. In the Hamiltonian, the evaluation of three types of TEIs of primitive basis functions and the unitary transformation of TEIs are required. CD was used to calculate the symmetric TEI matrices: Coulomb-like and specific spin-free interaction terms. LUD was used for the asymmetric TEI matrix: Darwin-like term. Unitary transformation was performed on the decomposed matrices. Numerical assessments suggest that the proposed method can reduce the computational cost without loss of accuracy.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 CHEMISTRY, APPLIED 应用化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.70 28 Science Citation Index Expanded Not
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